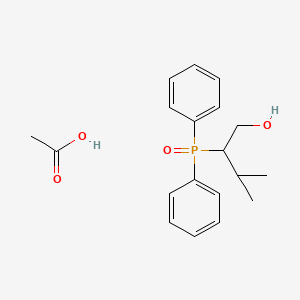![molecular formula C19H22O4S2 B14395237 5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid CAS No. 88407-23-2](/img/structure/B14395237.png)
5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid is an organic compound characterized by the presence of a benzyloxy group, a disulfanyl linkage, and a hydroxy acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid typically involves multiple steps, starting with the preparation of the benzyloxy phenyl disulfide intermediate. This intermediate can be synthesized through the reaction of 4-benzyloxyphenol with a disulfide-forming reagent such as sulfur dichloride. The resulting benzyloxy phenyl disulfide is then reacted with 3-hydroxy-3-methylpentanoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The disulfide linkage can undergo redox reactions, influencing cellular redox states and modulating enzyme activities. The benzyloxy group may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenyl disulfide: Lacks the hydroxy acid moiety.
3-Hydroxy-3-methylpentanoic acid: Lacks the benzyloxy phenyl disulfide group.
Benzyloxyphenol: Lacks the disulfide and hydroxy acid functionalities.
Uniqueness
5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the benzyloxy group and the disulfide linkage allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
88407-23-2 |
|---|---|
Molecular Formula |
C19H22O4S2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3-hydroxy-3-methyl-5-[(4-phenylmethoxyphenyl)disulfanyl]pentanoic acid |
InChI |
InChI=1S/C19H22O4S2/c1-19(22,13-18(20)21)11-12-24-25-17-9-7-16(8-10-17)23-14-15-5-3-2-4-6-15/h2-10,22H,11-14H2,1H3,(H,20,21) |
InChI Key |
MRZMKZUBXQUUBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCSSC1=CC=C(C=C1)OCC2=CC=CC=C2)(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine](/img/structure/B14395161.png)
![2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14395169.png)
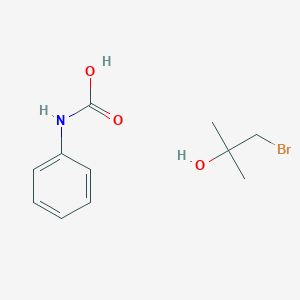
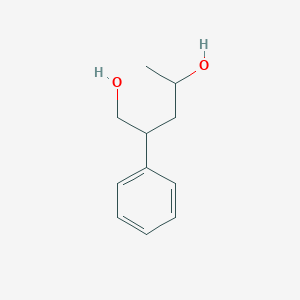


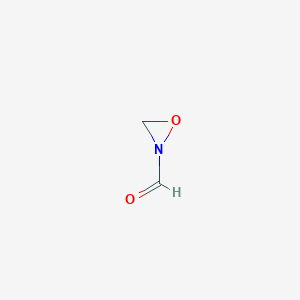
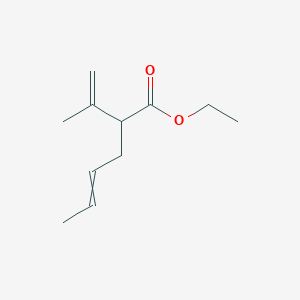
![1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14395205.png)
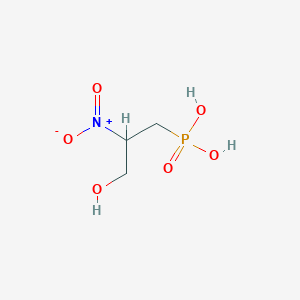
![5-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14395222.png)

